Apinac

Cannabinoid Receptor Pharmacology Binding Affinity In Vitro Screening

APINACA (AKB-48) is a ≥98% purity indazole-based synthetic cannabinoid reference standard critical for forensic toxicology and DDI research. Unlike amide-based analogs (AB-PINACA, 5F-APINACA), its ester linkage yields distinct hydrolytic metabolites—N-pentylindazole-3-carboxylic acid and 1-adamantanol—essential for unambiguous LC-QTOF-MS/GC-MS identification. Its potent time-dependent CYP3A4 inhibition (Ki=4.5 µM; kinact=0.04686 min⁻¹) surpasses AB-PINACA (Ki=17.6 µM), making it the superior tool compound for polypharmacy DDI models. The marked in vitro–in vivo half-life disconnect (15.2 min vs. 11.3 h i.v.) necessitates direct in vivo PK characterization. Procure this authenticated standard to ensure forensic method defensibility and regulatory compliance.

Molecular Formula C23H30N2O2
Molecular Weight 366.5
Cat. No. B1163289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApinac
SynonymsAKB57
Molecular FormulaC23H30N2O2
Molecular Weight366.5
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C23H30N2O2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24-25)22(26)27-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3
InChIKeyKCCVWUAAHDXNNQ-XHICYHHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APINACA (AKB-48) Analytical Reference Standard: Core Characteristics for Forensic and Research Procurement


APINACA (also known as AKB-48, CAS 1345973-53-6) is an indazole-based synthetic cannabinoid (SC) that acts as a potent agonist at the CB1 and CB2 cannabinoid receptors [1]. It is an analytical reference standard structurally characterized as N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, with a molecular weight of 365.5 g/mol and a purity of ≥98% . APINACA is classified as a Schedule I controlled substance in the United States and is subject to similar regulatory controls in multiple jurisdictions, making its procurement and handling strictly regulated for legitimate forensic, clinical, and research applications only [1].

Why APINACA Cannot Be Substituted with Other Indazole Cannabinoids in Research and Forensic Applications


Generic substitution of APINACA with other indazole-based synthetic cannabinoids (e.g., AB-PINACA, 5F-APINACA) or first-generation compounds (e.g., JWH-018) is not scientifically valid due to distinct pharmacodynamic profiles, divergent metabolic pathways, and differential potential for drug-drug interactions. APINACA exhibits a unique combination of moderate CB1 binding affinity (Ki = 3.24 nM) compared to high-affinity analogs (5F-APINACA Ki = 1.94 nM) and distinct time-dependent CYP3A4 inhibition (Ki = 4.5 µM) that is not observed with AB-PINACA (Ki = 17.6 µM) [1][2][3]. Furthermore, APINACA is an ester, whereas many comparators are amides (e.g., APICA, AB-PINACA), leading to fundamentally different metabolic fates (ester hydrolysis vs. amide hydrolysis) and thus distinct urinary biomarker profiles critical for forensic identification [4][5]. These quantitative differences preclude simple interchangeability in experimental or analytical workflows.

APINACA Differential Evidence: Quantitative Comparison Against Key Analogs


APINACA vs. JWH-018 and Δ9-THC: Moderate CB1 Affinity (Ki = 3.24 nM) Distinguishes from First-Generation SCs

APINACA exhibits a CB1 receptor binding affinity (Ki) of 3.24 nM, which is approximately 9-fold higher affinity than Δ9-THC (Ki = 28.35 nM) but 3-fold lower affinity than JWH-018 (Ki = 9.62 nM) [1]. This positions APINACA as a compound with moderate CB1 binding relative to prototypical agonists, which may influence its psychoactive potency and detection requirements in forensic toxicology.

Cannabinoid Receptor Pharmacology Binding Affinity In Vitro Screening

APINACA vs. AB-PINACA: Time-Dependent CYP3A4 Inhibition Profile (Ki = 4.5 µM vs. 17.6 µM) Impacts Drug Interaction Risk Assessment

APINACA is a time-dependent inhibitor of CYP3A4-mediated midazolam 1'-hydroxylation with a Ki of 4.5 µM and kinact of 0.04686 min⁻¹ [1]. In contrast, the closely related indazole carboxamide AB-PINACA exhibits a significantly weaker time-dependent inhibition of CYP3A4 with a Ki of 17.6 µM and kinact of 0.04047 min⁻¹ [2]. This 3.9-fold difference in inhibition constant suggests that APINACA may pose a higher risk of clinically relevant drug-drug interactions via CYP3A4 than AB-PINACA when co-administered with substrates of this enzyme.

Drug Metabolism Cytochrome P450 Inhibition Drug-Drug Interactions

APINACA vs. AB-PINACA and APICA: Ester Linkage Dictates Distinct Metabolic Pathway (Ester Hydrolysis vs. Amide Hydrolysis) for Forensic Biomarker Selection

APINACA contains an ester linkage (carboxylate ester) connecting the adamantyl group to the indazole core, whereas APICA and AB-PINACA contain an amide linkage (carboxamide) [1][2]. In vitro and in vivo studies demonstrate that APINACA is predominantly metabolized via ester hydrolysis, yielding N-pentylindazole-3-carboxylic acid and 1-adamantanol as primary metabolites [3][4]. In contrast, AB-PINACA and APICA undergo enzymatic hydrolysis of the primary amide group, generating distinct carboxylic acid metabolites (e.g., AB-PINACA-COOH) [5]. This fundamental difference in metabolic liability necessitates the use of different urinary biomarkers for confirming APINACA exposure versus amide-containing analogs.

Metabolism Forensic Toxicology Biomarker Identification

APINACA In Vivo Half-Life (t1/2 = 11.3 h i.v., 3.8 h p.o.) Significantly Exceeds In Vitro Microsomal Stability Prediction (t1/2 = 15.2 min)

In vitro metabolic stability studies using rat liver microsomes (RLMs) indicate that APINAC is rapidly metabolized with a half-life (t1/2) of 15.2 ± 0.4 min [1]. However, in vivo pharmacokinetic experiments in rats following intravenous (i.v.) and oral (p.o.) administration reveal moderate to long elimination half-lives of 11.3 h (i.v.) and 3.8 h (p.o.), respectively [1]. This discrepancy (approximately 45-fold longer in vivo half-life for i.v. route compared to in vitro microsomal stability) suggests extensive extra-hepatic distribution or slower in vivo clearance mechanisms not captured by the microsomal assay, and underscores the importance of in vivo data for interpreting potential duration of action.

Pharmacokinetics In Vivo/In Vitro Correlation Metabolic Stability

APINACA Application Scenarios: Where Differential Evidence Drives Selection


Forensic Toxicology Method Development: Validating LC-MS/MS Assays for APINACA-Specific Urinary Biomarkers

Based on the ester linkage of APINACA, forensic laboratories must develop and validate analytical methods targeting unique ester hydrolysis metabolites (e.g., N-pentylindazole-3-carboxylic acid and 1-adamantanol) rather than amide hydrolysis products [1][2]. Procurement of APINACA reference standard is essential for method validation, including determination of limit of detection (LOD), limit of quantitation (LOQ), and matrix effects in urine and blood specimens. This scenario is supported by evidence that APINACA's metabolic pathway differs fundamentally from amide-containing SCs like AB-PINACA [3].

In Vitro Drug-Drug Interaction (DDI) Studies: Using APINACA as a CYP3A4 Time-Dependent Inhibitor Probe

APINACA's potent time-dependent inhibition of CYP3A4 (Ki = 4.5 µM, kinact = 0.04686 min⁻¹) makes it a suitable tool compound for investigating DDI potential in polypharmacy models [4]. Researchers requiring an SC with a defined CYP inhibition profile should select APINACA over AB-PINACA (Ki = 17.6 µM) due to its higher potency for this clinically relevant enzyme [5]. This scenario is particularly relevant for studies involving co-administration with midazolam or other CYP3A4 substrates.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterizing In Vivo Behavior Using Rat Models

The significant discrepancy between in vitro microsomal stability (t1/2 = 15.2 min) and in vivo half-life (11.3 h i.v.) for APINACA highlights the need for in vivo PK studies to accurately model its behavior [1]. Researchers planning behavioral pharmacology or toxicology studies should procure APINACA for direct in vivo characterization rather than relying on in vitro stability predictions, as the latter underestimate systemic exposure.

Analytical Reference Standard for GC-MS and LC-QTOF-MS Method Development and Validation

As an analytical reference standard of ≥98% purity, APINACA is required for the development and validation of confirmatory methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) . This is particularly critical for forensic laboratories tasked with identifying APINACA in seized materials or biological specimens, where accurate mass spectral libraries and retention time locking are dependent on authentic reference materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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